molecular formula C17H24N6O5S B2966106 ethyl 4-(2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 897453-74-6

ethyl 4-(2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2966106
CAS No.: 897453-74-6
M. Wt: 424.48
InChI Key: GVQFSWJWCMRGDH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H24N6O5S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Research has shown the potential of ethyl 4-(2-((1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio)acetyl)piperazine-1-carboxylate derivatives in the development of novel therapeutic agents. For instance, studies have highlighted the microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties. These compounds exhibited antimicrobial, antilipase, and antiurease activities, suggesting their utility in addressing bacterial infections and other health conditions (Başoğlu et al., 2013).

Photophysical Properties Analysis

Another aspect of research involves the analysis of the photophysical properties of norfloxacin and its derivatives, which include this compound. The study focuses on understanding the role of the free carboxylic acid and the nonprotonated piperazinyl group in the behavior of the 1,4-dihydro-4-oxoquinoline ring. This research provides insights into the singlet excited-state deactivation via intramolecular electron transfer, which is crucial for designing fluorescence-based sensors or photodynamic therapy agents (Cuquerella et al., 2006).

Structural Analysis and Coordination Chemistry

Further investigations have been conducted on the structural analysis of complexes formed by ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with metals such as Ni(II), Zn(II), and Cd(II). These studies shed light on the coordination chemistry and potential applications of such complexes in catalysis, materials science, and as pharmacologically active compounds. The characterization of these complexes through spectroscopic and DFT techniques helps in understanding their chemical properties and reactivity patterns (Prakash et al., 2014).

Properties

IUPAC Name

ethyl 4-[2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O5S/c1-5-28-17(27)23-8-6-22(7-9-23)11(24)10-29-15-18-12-13(19(15)2)20(3)16(26)21(4)14(12)25/h5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQFSWJWCMRGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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